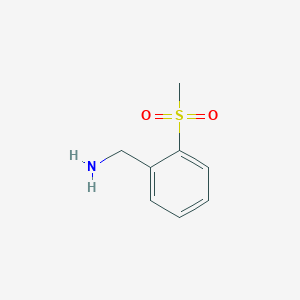

2-(Methylsulfonyl)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOMETMTMXTMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584885 | |

| Record name | 1-[2-(Methanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410545-65-2 | |

| Record name | 1-[2-(Methanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methanesulfonylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylsulfonyl Benzylamine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-(Methylsulfonyl)benzylamine molecule in fewer steps, often by forming key bonds on a precursor that already contains a significant portion of the final structure.

Alkylation of Sulfonamides with Benzylamine (B48309) Derivatives

The N-alkylation of sulfonamides is a fundamental reaction in organic synthesis for creating sulfur-nitrogen bonds. organic-chemistry.org In the context of synthesizing this compound derivatives, this approach would theoretically involve the reaction of a primary or secondary sulfonamide with a suitable benzylamine derivative, typically a benzyl (B1604629) halide. For instance, methanesulfonamide (B31651) could be alkylated with a 2-halobenzylamine. The reaction of aryl- and alkylsulfonamides with alkyl halides, often in the presence of a Lewis acid catalyst like FeCl₃ or ZnCl₂, represents an efficient pathway for synthesizing such compounds. dnu.dp.ua Methanesulfonamides have been shown to produce alkylation products in good yields through these methods. dnu.dp.ua

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Sulfonamide (R-SO₂NH₂) | Alkyl Halide (R'-X) | Base (e.g., K₂CO₃), Lewis Acid | N-alkylated Sulfonamide |

| Methanesulfonamide | 2-Bromobenzylamine (B1296416) | MnO₂, Solvent-free | N-alkylated Sulfonamide |

| Arylsulfonamide | 1,2-dibromo-2-phenylethane | FeCl₃ or ZnCl₂ | Vicinal halo amide |

This table presents generalized data on sulfonamide alkylation reactions.

Oxidative Functionalization Techniques, e.g., Photocatalytic Methods for Sulfonylbenzene Formation

Creating the sulfonylbenzene core is a critical step. Modern oxidative functionalization techniques, including photocatalysis, offer green and efficient routes. frontiersin.org Visible-light photoredox catalysis can generate sulfonyl radicals from various precursors like sulfonyl fluorides or sulfonyl chlorides. frontiersin.orgrsc.org These highly reactive intermediates can then be used to form C-S bonds, constructing the sulfonylbenzene skeleton. rsc.org

A more traditional and practical laboratory approach involves the oxidation of a corresponding thioether (sulfide). For example, a precursor such as 2-(methylthio)benzonitrile (B1630349) can be oxidized to the sulfone. tandfonline.com This transformation is commonly achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.com In a documented synthesis of a related compound, 4-fluoro-2-(methylthio)benzonitrile was oxidized with m-CPBA in methylene (B1212753) chloride to yield the 2-methylsulfonyl-4-fluorobenzonitrile in 86% yield. tandfonline.com

| Technique | Precursor | Reagents/Catalyst | Key Intermediate |

| Traditional Oxidation | Thioether (Ar-S-CH₃) | m-CPBA, H₂O₂ | Sulfone (Ar-SO₂-CH₃). tandfonline.com |

| Photocatalytic Sulfonylation | Aryl C-H Bond | Sulfonyl Fluoride, Photocatalyst | Sulfone (Ar-SO₂-R). frontiersin.org |

| Radical-involved C-S formation | S-H, S-S, S-C bonds | Photoredox catalysts (e.g., Eosin Y) | Thioyl/sulfonyl radicals. rsc.org |

This table summarizes different oxidative methods for forming sulfonyl groups.

Hydrogenation of Nitrile Precursors

The conversion of a nitrile group (-C≡N) into a primary amine (-CH₂NH₂) via hydrogenation is a highly effective and widely used transformation. acsgcipr.org This method is particularly suitable for synthesizing this compound from its nitrile precursor, 2-(methylsulfonyl)benzonitrile. The reaction typically employs a metal catalyst, with palladium on carbon (Pd/C) being a common choice. acsgcipr.orgtcichemicals.com The process, known as catalytic hydrogenation, involves reacting the nitrile with hydrogen gas (H₂) under pressure. tcichemicals.com

A practical example is the synthesis of 2-methylsulfonyl-4-fluorobenzylamine, where the nitrile precursor was hydrogenated using 10% Pd/C in ethanolic hydrogen chloride to produce the desired benzylamine as its hydrochloride salt. tandfonline.com This method is efficient for producing primary amines from both aliphatic and aromatic nitriles. acsgcipr.org

| Precursor | Catalyst | Hydrogen Source | Conditions |

| 2-(Methylsulfonyl)benzonitrile | 10% Pd/C | H₂ gas (50 psi) | Ethanolic HCl. tandfonline.com |

| Aromatic Nitriles | Ruthenium Pincer Complexes | H₂ gas | Low Pressure. |

| Aromatic Nitriles | Pd/C | Formic Acid (Transfer Hydrogenation) | Mild Conditions. |

This table shows typical reagents and conditions for the hydrogenation of nitriles to primary amines.

Synthesis via Intermediate Compounds

Synthesizing complex molecules often requires a multi-step approach where functional groups are protected to prevent unwanted side reactions.

Utilizing Protected Amine Derivatives, e.g., N-Boc-4-(methylsulfonyl)benzylamine

When direct synthesis is challenging, a strategy involving the protection of the amine functionality is employed. The tert-butoxycarbonyl (Boc) group is a very common protecting group for amines. masterorganicchemistry.com In a potential synthesis of this compound, a starting material like 2-bromobenzylamine could first have its amine group protected as an N-Boc derivative. This protection makes the nitrogen non-nucleophilic, allowing for subsequent chemical modifications on other parts of the molecule without interference from the amine. organic-chemistry.org After the desired modifications, such as the introduction of the methylsulfonyl group, the Boc group is removed in a final deprotection step to yield the target primary amine.

Continuous Flow Technology for Deprotection

Continuous flow chemistry offers significant advantages for the deprotection of benzylamines, a common step in their synthesis. thalesnano.comthalesnano.com This technology facilitates reactions that are often challenging in traditional batch processes, providing enhanced safety, efficiency, and scalability. nih.govfrontiersin.org

One of the primary applications of continuous flow in this context is catalytic hydrogenation. thalesnano.comthalesnano.com The removal of benzyl and benzyl carbamate (B1207046) (Cbz) protecting groups, which are frequently used to protect amines, can be efficiently achieved using a continuous flow reactor, such as the H-Cube®. thalesnano.comthalesnano.com This system typically employs a packed-bed catalyst, like 10% palladium on carbon (Pd/C), and allows for precise control over reaction parameters such as temperature, pressure, and flow rate. thalesnano.comthalesnano.com For instance, the debenzylation of O-benzyl protected N-Boc-tyrosine demonstrated that higher temperatures can dramatically increase conversion rates, with 100% conversion achieved at 60°C with a 0.1 M reactant concentration and a flow rate of 1 mL/min. thalesnano.com

The benefits of continuous flow for deprotection include:

Enhanced Safety: Gaseous byproducts, such as CO2 generated during thermal Boc-deprotection, can be safely managed. rsc.org

Improved Yield and Purity: High heat and mass transfer, coupled with rapid temperature changes, often lead to higher yields and purity compared to batch reactions. rsc.org

Scalability: Continuous flow processes are inherently scalable without the need for significant re-optimization of reaction conditions. nih.gov

Furthermore, thermal N-Boc deprotection can be performed in a continuous flow setup even without an acid catalyst, with the efficiency being influenced by the choice of solvent. researchgate.net This method has shown selectivity based on temperature control, allowing for the deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group. researchgate.net

Regioselective Introduction of the Methylthio Moiety

The regioselective introduction of a methylthio (-SMe) group is a critical step in the synthesis of this compound. Several methods have been developed to achieve this with high precision.

Metallation of Halo-substituted Benzoic Acids

One effective strategy involves the directed ortho-metallation of halo-substituted benzoic acids. uni-muenchen.de In this approach, a directing group on the aromatic ring, such as a carboxylic acid, guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. uni-muenchen.dersc.orgd-nb.info The resulting aryl-lithium species can then react with an electrophilic sulfur source, such as dimethyl disulfide (MeSSMe), to introduce the methylthio group. researchgate.net For example, the metallation of 4-fluoro-2-bromobenzoic acid followed by quenching with dimethyl disulfide provides an intermediate that can be further elaborated to the desired benzylamine. researchgate.net This method offers a high degree of regioselectivity due to the directing effect of the carboxylate group. rsc.org

Nucleophilic Aromatic Substitution (SNAr) with Thiolates

Nucleophilic aromatic substitution (SNAr) presents another powerful route for introducing the methylthio group. acs.orgscience.gov This reaction involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by a nucleophile. researchgate.netnih.gov In this context, a thiolate, such as sodium methylthiolate (NaSMe), serves as the nucleophile. googleapis.com The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. nih.gov For instance, the selective SNAr of 2,4-difluorobenzonitrile (B34149) with methanethiolate (B1210775) has been explored for the synthesis of 4-fluoro-2-(methylthio)benzylamine. researchgate.net

Mechanistic Rationales for Regioselectivity, including Solvent Effects

The regioselectivity in SNAr reactions is governed by a combination of electronic and steric factors, with solvent effects playing a crucial role. researchgate.netuchile.clacs.org The reaction generally proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the aromatic ring. uchile.cl

Solvent Effects: The choice of solvent can dramatically influence the rate and regioselectivity of SNAr reactions. researchgate.netuchile.cl

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used as they can effectively solvate the cationic counter-ion of the thiolate and the charged Meisenheimer complex, thereby accelerating the reaction. researchgate.netuchile.clchemrxiv.org In some cases, DMSO can even act as the methylthiolating agent itself. researchgate.netresearchgate.net

Hydrogen Bond Basicity: The hydrogen bond basicity of the solvent has been shown to significantly affect the regiochemistry of SNAr reactions, particularly with amine nucleophiles. acs.org A plausible mechanism involves a six-membered transition state organized by a hydrogen bond, which can favor the formation of the ortho-substituted isomer. acs.org

Solvent Polarity: Higher polarity solvents can better insulate the charges of the thiolate nucleophile and the Meisenheimer complex, often leading to faster reaction rates. researchgate.net However, other factors like solvent viscosity can also impact reaction efficiency. researchgate.net In some cases, less polar solvents like toluene (B28343) are used, sometimes with additives of polar aprotic solvents to increase the reaction rate. acsgcipr.org

The nature of the nucleophile and the leaving group also dictates the reaction outcome. researchgate.netuchile.cl For instance, the leaving group order in SNAr reactions is often F > Cl > Br > I, which is attributed to the relative abilities of the halogens to stabilize the negative charge in the transition state. researchgate.net

Oxidation of Methylthio Precursors to Methylsulfonyl Analogs

The final key step in the synthesis of this compound is the oxidation of the methylthio group (-SMe) to the corresponding methylsulfonyl group (-SO2Me). This transformation is typically achieved using strong oxidizing agents.

A common and effective reagent for this oxidation is Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), in a solvent mixture such as aqueous acetonitrile. mdpi.com This method is known for its high efficiency and often provides the desired sulfone in excellent yield. mdpi.com Other oxidizing agents that can be employed include m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

The oxidation proceeds in a stepwise manner, first converting the sulfide (B99878) to a sulfoxide and then to the sulfone. The reaction conditions can be controlled to stop at the sulfoxide stage if desired. The methylsulfonyl group is a strong electron-withdrawing group, which can significantly influence the biological activity of the final molecule.

Multi-Step Synthetic Pathways

The synthesis of this compound and its derivatives often involves a multi-step sequence that combines the aforementioned reactions. evitachem.comtrine.edu A typical synthetic route might begin with a commercially available substituted benzaldehyde (B42025) or benzoic acid. trine.edu

For example, a synthesis could start with the nitration of benzaldehyde to introduce a nitro group, which can later be reduced to an amine. trine.edu Alternatively, a halo-substituted benzoic acid can be used as the starting material. researchgate.net The key methylthio group is then introduced regioselectively, either through metallation or SNAr. researchgate.net Finally, the methylthio group is oxidized to the methylsulfonyl group, and any protecting groups are removed to yield the target benzylamine. mdpi.comrsc.org

Condensation Reactions

Condensation reactions are a fundamental method for the synthesis of precursors to this compound and its derivatives. A common approach involves the reaction of an aldehyde with a sulfonamide. beilstein-journals.orgresearchgate.net For instance, N-arylsulfonylimines can be prepared through the condensation of aromatic aldehydes and sulfonamides. beilstein-journals.org However, the poor nucleophilicity of sulfonamides often necessitates harsh reaction conditions to achieve the desired product. researchgate.net

Another application of condensation reactions is in the formation of various heterocyclic structures, which can be precursors or derivatives. For example, the condensation of 2-aminobenzylamine with aldehydes can yield tetrahydroquinazoline (B156257) intermediates. organic-chemistry.org Similarly, the reaction of o-phenylenediamines with aryl aldehydes can produce substituted benzimidazoles. organic-chemistry.org The Knoevenagel condensation is another relevant technique, used, for example, in the reaction between substituted salicylaldehydes and triethyl phosphonoacetate to form coumarin (B35378) derivatives. mdpi.com The efficiency of these condensation reactions is influenced by the electronic effects of substituents on the aromatic aldehydes and the choice of catalyst. mdpi.com

Cross-Coupling Reactions, e.g., Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it is widely used in the synthesis of derivatives of this compound. wikipedia.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.org

A key application is the synthesis of biaryl compounds. For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) or its acetamide (B32628) derivative with various arylboronic acids produces novel pyridine (B92270) derivatives in moderate to good yields. nih.gov This reaction is often carried out in a solvent mixture of 1,4-dioxane (B91453) and water, using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄, at temperatures between 85 °C and 95 °C. nih.gov The reaction tolerates a wide range of functional groups on the arylboronic acid. nih.gov

The scope of the Suzuki reaction is broad, accommodating various aryl or vinyl halides and even pseudohalides like triflates. wikipedia.org The reactivity of the coupling partner depends on the halide, with the general trend being I > Br > OTf >> Cl. libretexts.org The choice of base and solvent system is also critical for optimizing the reaction, with common bases including K₂CO₃, K₃PO₄, and NaOH, and solvents such as toluene, THF, and DMF. wikipedia.orglibretexts.org

Derivatization of Quinazoline (B50416) and Thienopyrimidine Cores

The derivatization of heterocyclic cores like quinazolines and thienopyrimidines is a key strategy for creating complex molecules related to this compound. One method involves a tandem "one-pot" synthesis where N-arylsulfonylimines, generated in situ from N-(arylsulfonyl)benzylamines, react with ortho-substituted anilines to form quinazoline derivatives. For example, the reaction of an in situ generated imine with 2-aminobenzamide (B116534) can yield a 2-(p-tolyl)quinazolin-4(3H)-one. beilstein-journals.org

Similarly, the synthesis of pyrimidine-based compounds, which share structural similarities with quinazolines and thienopyrimidines, often employs cross-coupling reactions like the Suzuki reaction to introduce substituents. researchgate.net For instance, 2,4-dichloropyrimidines can be coupled with aryl and heteroaryl boronic acids to create a diverse set of substituted pyrimidines. researchgate.net The substitution of a pyrimidine (B1678525) scaffold at the 2-position with a methylsulfonyl group or a substituted benzylamine is noted as being important for the biological activity of some of these derivatives. researchgate.net

Preparation of N-Phenyl Methanesulfonamide Intermediates

The synthesis of N-phenyl methanesulfonamide intermediates is a crucial step in the preparation of certain this compound derivatives. A common method involves the reaction of an aniline (B41778) with methanesulfonyl chloride. google.comgoogle.comsmolecule.com This reaction is typically carried out in the presence of a suitable base, such as triethylamine (B128534), pyridine, or diisopropylethylamine, to neutralize the hydrochloric acid formed during the reaction. google.comgoogleapis.com

The choice of solvent is also important, with dichloromethane (B109758), chloroform, or tetrahydrofuran (B95107) being commonly used. google.comekb.eg The molar ratio of aniline to methanesulfonyl chloride is typically between 1:1 and 1:5, and the reaction temperature can range from 0 to 50 °C. google.com Following the reaction, the product is often isolated by adding an aqueous sodium hydroxide (B78521) solution, separating the aqueous layer, and then acidifying it with hydrochloric acid to precipitate the N-phenyl methanesulfonamide product. google.comgoogle.com This intermediate can then be used in subsequent reactions, such as a Friedel-Crafts reaction with chloroacetyl chloride, to build more complex structures. google.comgoogle.com

Optimization of Synthetic Conditions

Reaction Parameters (Temperature, Solvent, Base)

The optimization of reaction parameters such as temperature, solvent, and base is critical for maximizing the yield and purity of this compound and its derivatives.

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. For instance, in the synthesis of ureas from α-chloroaldoxime O-methanesulfonates, elevating the temperature can lead to undesired reaction pathways and a decrease in yield. rsc.org In some Suzuki coupling reactions, a temperature range of 85 °C to 95 °C is found to be optimal. nih.gov Conversely, some aza-Friedel–Crafts reactions require reduced temperatures to achieve optimal enantioselectivity and to avoid uncatalyzed background reactions. nih.gov

Solvent: The choice of solvent can affect the solubility of reactants and the reaction mechanism. In the synthesis of N-phenyl methanesulfonamides, solvents like dichloromethane, chloroform, and tetrahydrofuran are effective. google.comekb.eg For Suzuki coupling reactions, a mixture of 1,4-dioxane and water is often used. nih.gov In other cases, a switch in solvent, for example from dichloromethane to 1,2-dichloroethane, can lead to a significant improvement in yield. nih.gov The polarity of the solvent can also be a key factor; in some urea (B33335) synthesis reactions, highly polar solvents like DMSO can promote undesired side-reactions. rsc.org

Base: The presence and type of base are crucial in many synthetic steps. In the preparation of N-phenyl methanesulfonamides, bases like triethylamine or pyridine are used to neutralize the acid formed. google.comgoogleapis.com For the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines, the use of a mild base like pyridine is essential for the reaction to proceed efficiently. beilstein-journals.orgresearchgate.net In Suzuki coupling reactions, various bases such as K₃PO₄, K₂CO₃, and NaOH can be used, with the optimal choice depending on the specific reactants and solvent system. wikipedia.orglibretexts.org

| Reaction Type | Parameter | Examples and Effects | Reference |

|---|---|---|---|

| Urea Synthesis | Temperature | Elevation can trigger undesired reaction pathways. | rsc.org |

| Solvent | High polarity (e.g., DMSO) can promote side-reactions. | rsc.org | |

| Base | Crucial for the reaction; absence of base results in trace product. | rsc.org | |

| Suzuki Coupling | Temperature | Optimal range often between 85-95 °C. | nih.gov |

| Solvent | Mixtures like 1,4-dioxane/water are common. | nih.gov | |

| Base | K₃PO₄, K₂CO₃, NaOH are frequently used. | wikipedia.orglibretexts.org | |

| N-Phenyl Methanesulfonamide Preparation | Solvent | Dichloromethane, chloroform, THF are effective. | google.comekb.eg |

| Base | Triethylamine, pyridine are used to neutralize acid. | google.comgoogleapis.com |

Monitoring Reaction Progress (TLC, HPLC)

Monitoring the progress of a chemical reaction is essential to determine its completion, optimize reaction times, and maximize yields. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two common techniques used for this purpose in the synthesis of this compound and its derivatives. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and widely used method for monitoring reaction progress. cromlab-instruments.esresearchgate.net It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. By comparing the spots on a TLC plate with authentic samples, chemists can track the consumption of reactants and the formation of the desired product. researchgate.net In some cases, TLC can be coupled with mass spectrometry (TLC/MS) to provide structural information about the separated spots directly from the plate. cromlab-instruments.es

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and sensitive technique for monitoring reactions. rsc.orgnanobioletters.com It provides detailed information about the composition of a reaction mixture, including the relative amounts of reactants, products, and byproducts. nanobioletters.com HPLC is particularly useful for determining the optimal reaction time to achieve maximum conversion. rsc.org For instance, in the synthesis of some sulfonamide derivatives, HPLC has been used to track the reaction, and the data obtained can be used to directly calculate the reaction yield. nanobioletters.com The development of a suitable HPLC method, including the choice of column, mobile phase, and detection wavelength, is crucial for accurate monitoring. nanobioletters.com

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | Rapid, inexpensive, simple to perform. | rsc.orgcromlab-instruments.esresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction mixtures, determination of optimal reaction time and yield. | High sensitivity, provides detailed compositional information, allows for accurate quantification. | rsc.orgnanobioletters.com |

Chemical Reactivity and Transformation Studies of 2 Methylsulfonyl Benzylamine

Reactions Involving the Amine Functionality

The amine group in 2-(methylsulfonyl)benzylamine is a key functional group that dictates much of its chemical reactivity. It can act as a nucleophile, participating in a variety of bond-forming reactions.

The primary amine of this compound can undergo alkylation to form N-substituted derivatives. This transformation is fundamental in the synthesis of more complex molecules. For instance, in multi-step syntheses, substituted benzylamines are reacted with heterocyclic compounds to yield elaborated products. A common strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on a heterocyclic core like quinazoline (B50416) with the amine. rsc.orgrsc.org This reaction, occurring under mild conditions, selectively forms N-substituted products at a specific position on the ring system. rsc.org While direct alkylation with simple alkyl halides is a standard transformation for primary amines, literature on this compound specifically focuses on its use in building larger, pharmaceutically relevant scaffolds. rsc.orgrsc.org

Acylation of the amine functionality in this compound leads to the formation of stable amide bonds. This reaction is a cornerstone of organic synthesis, often used to create peptides and other biologically significant molecules. uantwerpen.beresearchgate.net The typical method involves reacting the amine with a carboxylic acid or its activated derivative. researchgate.net Modern methods often utilize activating agents to facilitate the coupling. For example, a combination of N-chlorophthalimide and triphenylphosphine (B44618) can generate phosphonium (B103445) salts in situ, which then activate a carboxylic acid for amidation with a primary amine like benzylamine (B48309) at room temperature. nih.gov This approach is efficient for a range of aliphatic, benzylic, and aromatic carboxylic acids. nih.gov While specific examples detailing the acylation of this compound are not prevalent, the general reactivity of benzylamines suggests it would readily form the corresponding N-benzylamide under standard acylation conditions. nih.gov

The amine group of this compound is nucleophilic and can participate in both addition and substitution reactions. In one synthetic pathway, this compound is used as a nucleophile to displace a chloro group on a 2-chloroquinazoline (B1345744) intermediate, forming an N-substituted quinazoline derivative. rsc.orgrsc.org This substitution occurs selectively at the 4-position of the quinazoline ring. rsc.org

Benzylamines can also engage in nucleophilic addition reactions. For example, they can add to α,β-unsaturated carbonyl compounds in a Michael-type addition. researchgate.netresearchgate.net In a different context, benzylamine has been shown to act as a nucleophile that induces the ring contraction of pyrrolo[2,1-c] nih.govresearchgate.netbenzothiazines. beilstein-journals.org The reaction is initiated by a nucleophilic attack from the amine, leading to the cleavage of an S-C bond and subsequent intramolecular cyclization to form a new heterocyclic system. beilstein-journals.org

The amine group of benzylamine derivatives can be oxidized to form imines (often called Schiff bases), which are valuable synthetic intermediates. masterorganicchemistry.comlibretexts.org Imines are characterized by a carbon-nitrogen double bond and are formed by the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.com

Several methods exist for the oxidative conversion of benzylamines to imines. A mild and practical approach utilizes potassium persulfate (K₂S₂O₈) as a green oxidant in the presence of pyridine (B92270) as a base. nih.govresearchgate.netbeilstein-journals.org This method has proven effective for the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines. nih.govresearchgate.net The reaction is proposed to proceed via a mechanism involving a sulfate (B86663) radical anion (SO₄·⁻) that abstracts a hydrogen atom from the benzylic position. beilstein-journals.org

Notably, this method is also highly effective for substrates with a methylsulfonyl group. Research shows that N-methylsulfonyl-protected benzylamine is converted to the desired N-sulfonylimine in a 90% yield under these optimized conditions. nih.govresearchgate.netbeilstein-journals.org Other oxidative systems, such as V₂O₅ with H₂O₂ in water or salicylic (B10762653) acid derivatives under an oxygen atmosphere, have also been developed for the clean synthesis of imines from primary benzylamines. nih.govrsc.org

| Substrate | Substituent on Benzylamine Ring | Sulfonyl Group | Product | Yield (%) |

|---|---|---|---|---|

| 1a | 4-Me | Benzenesulfonyl | 2a | 96 |

| 1d | 4-Cl | Benzenesulfonyl | 2d | 88 |

| 1g | 2-Cl | Benzenesulfonyl | 2g | 80 |

| 1l | None | Methylsulfonyl | 2l | 90 |

The N-arylsulfonylimines generated in situ from the oxidation of N-(arylsulfonyl)benzylamines can be used directly in tandem or "one-pot" reactions to synthesize pharmaceutically relevant N-heterocycles. nih.govresearchgate.netbeilstein-journals.org In this process, the newly formed imine is not isolated but is immediately reacted with another molecule. beilstein-journals.org

A key application is the reaction with ortho-substituted anilines. researchgate.netbeilstein-journals.org The process begins with the in-situ generation of the N-arylsulfonylimine, which then undergoes transimination with the ortho-substituted aniline (B41778). beilstein-journals.org This is followed by an intramolecular nucleophilic addition and subsequent oxidation to yield the final heterocyclic product, such as a quinazoline derivative. beilstein-journals.org This tandem strategy has been successfully applied to synthesize various N-heterocycles in good to moderate yields. beilstein-journals.org

| Imine Precursor | Ortho-Substituted Aniline | Product | Yield (%) |

|---|---|---|---|

| 1a | 2-Aminobenzamide (B116534) | 2-Phenylquinazolin-4(3H)-one | 88 |

| 1c | 2-Aminobenzamide | 2-(p-Tolyl)quinazolin-4(3H)-one (4b) | 85 |

| 1a | 2-Aminobenzylamine | 2-Phenyl-1,2-dihydroquinazoline | 72 |

| 1a | 2-Aminothiophenol | 2-Phenyl-2,3-dihydrobenzo[d]thiazole | 65 |

Formation of Imines, including N-Arylsulfonylimines

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group, which profoundly impacts the reactivity of the entire molecule.

Influence on Electrophilicity of the Benzyl (B1604629) Position

The methylsulfonyl group significantly increases the electrophilicity of the benzylic carbon. This is due to its strong electron-withdrawing nature, which pulls electron density away from the benzene (B151609) ring and, consequently, from the benzylic position. This heightened electrophilicity makes the benzylic carbon more susceptible to attack by nucleophiles.

Reactions at the benzylic position are often facilitated because the formation of intermediates is favored. For instance, in oxidation reactions, the presence of a group that can stabilize a developing negative charge on the benzylic carbon can facilitate the reaction.

Stabilization of Reaction Intermediates via Resonance

The methylsulfonyl group can stabilize reaction intermediates, such as radicals, through resonance. khanacademy.orglibretexts.org A radical intermediate at the benzylic position is stabilized because the unpaired electron can be delocalized into the adjacent benzene ring. khanacademy.org This delocalization spreads the radical character over multiple atoms, leading to a more stable species. khanacademy.orglibretexts.org

This resonance stabilization is a key factor in directing reactions to the benzylic position. khanacademy.org For example, in free radical halogenation, substitution occurs preferentially at the benzylic position due to the stability of the resulting benzylic radical. khanacademy.org

Influence of Steric and Electronic Effects on Reactivity

Both steric and electronic factors govern the reactivity of this compound. The size and arrangement of atoms (steric effects) and the distribution of electron density (electronic effects) can either hinder or facilitate reactions. iupac.org

The electronic effect of the methylsulfonyl group is a dominant factor in many reactions. iupac.org Its electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. Conversely, the amino group is an activating group for electrophilic aromatic substitution. The interplay of these two opposing effects dictates the regioselectivity and rate of substitution reactions on the aromatic ring.

Steric hindrance, caused by the physical blocking of a reaction site by bulky groups, can also play a role, particularly in reactions involving the amino or methylsulfonyl groups. However, in many cases, the electronic effects are more pronounced in directing the outcome of reactions involving this molecule. iupac.org

Catalytic Transformations Involving this compound

This compound and its derivatives are valuable substrates in various metal-catalyzed transformations, which are pivotal in modern organic synthesis for forming new chemical bonds.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki and Heck reactions, which form carbon-carbon bonds. thermofisher.com In the context of benzylamine derivatives, palladium-catalyzed reactions can be used for C-H functionalization, allowing for the direct introduction of new groups onto the benzene ring. semanticscholar.org

For instance, palladium-catalyzed C-H arylation of benzylamine derivatives has been demonstrated. semanticscholar.org These reactions often employ a directing group to control the position of the new bond formation. The amino group or a derivative of it can serve as such a directing group.

| Reaction Type | Catalyst System | Key Features |

|---|---|---|

| Mizoroki–Heck-type | Pd[P(t-Bu)3]2 / TsOH | Reaction of phenylsulfonium salts with alkenes at room temperature. rsc.org |

| C4-Dearomative Allylation | Triarylphosphine-ligated palladium | Cleavage of benzylic C-N bonds with C4 selectivity. researchgate.net |

Ruthenium-Catalyzed Oxidative Coupling

Ruthenium catalysts are effective in promoting oxidative coupling reactions. For example, the ruthenium-catalyzed oxidative cross-coupling of activated olefins with vinyl boronates can produce (E,E)-1,3-dienes with high stereoselectivity. organic-chemistry.org While not directly involving this compound, this illustrates the capability of ruthenium catalysts in forming C-C bonds under mild conditions. organic-chemistry.org

In a reaction more directly related to the substrate, N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines using potassium persulfate (K2S2O8). beilstein-journals.org A study showed that when the arylsulfonyl group was replaced by a methylsulfonyl group, the corresponding N-sulfonylimine was obtained in a 90% yield. beilstein-journals.org This transformation is proposed to proceed via a sulfate radical anion. beilstein-journals.orgresearchgate.net

| Reaction Type | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Benzylic Oxidation | K2S2O8 / Pyridine | N-sulfonylimine | 90% beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-(Methylsulfonyl)benzylamine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern and coupling with adjacent protons. The methylene (B1212753) protons (-CH₂-) of the benzylamine (B48309) group would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The methyl protons (-CH₃) of the sulfonyl group would be expected to produce a sharp singlet in the upfield region, likely around δ 3.0 ppm. The amine (-NH₂) protons would present a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. One would expect to see distinct signals for the methyl carbon of the sulfonyl group, the methylene carbon of the benzylamine moiety, and the six carbons of the aromatic ring (some of which may be equivalent depending on symmetry). The chemical shifts would confirm the presence of the sulfonyl group and the aminomethyl substituent on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on reported experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -SO₂CH ₃ | ~ 3.0 (s, 3H) | ~ 45 |

| -CH ₂NH₂ | ~ 4.0 (s, 2H) | ~ 46 |

| -CH₂NH ₂ | Variable (br s, 2H) | - |

| Aromatic C-H | ~ 7.5 - 8.0 (m, 4H) | ~ 128 - 140 |

| Aromatic C -SO₂ | - | ~ 138 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) or, more commonly in modern techniques, the protonated molecule [M+H]⁺. For this compound (C₈H₁₁NO₂S), the molecular weight is 185.25 g/mol . The fragmentation pattern would provide structural information; common fragments might include the loss of the amine group or cleavage at the benzyl (B1604629) position.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₁NO₂S).

ESI is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, ESI-MS would be expected to prominently feature the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton. This technique minimizes fragmentation, making it ideal for confirming the molecular weight.

Ion mobility-mass spectrometry can measure the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase. While experimental CCS data for this specific compound is not available, predictive models based on the compound's structure could estimate its CCS value. This value can be a useful parameter for identification, particularly in complex mixtures, as it provides an additional dimension of separation beyond retention time and mass-to-charge ratio.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) would be just below 3000 cm⁻¹.

S=O stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) would be prominent in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

N-H bending: A band around 1600 cm⁻¹ may be present due to the amine scissoring vibration.

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive and not based on reported experimental data.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be dominated by the absorptions of the substituted benzene ring. One would expect to see absorption maxima (λ_max) in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions of the aromatic system. The presence of the sulfonyl and aminomethyl groups would influence the exact position and intensity of these absorption bands compared to unsubstituted benzene.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond lengths and angles between all atoms.

The conformation of the molecule in the solid state.

The crystal packing arrangement.

Intermolecular interactions, such as hydrogen bonding involving the amine group and potentially the sulfonyl oxygens.

This analysis would confirm the connectivity established by NMR and MS and provide unparalleled detail about the molecule's solid-state architecture.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

While a specific crystal structure for this compound is not detailed in foundational literature, its molecular structure, featuring a primary amine (-NH₂) and a sulfonyl group (-SO₂-), allows for a predictive analysis of its intermolecular interactions based on analogous compounds. The crystal packing is expected to be dominated by a network of hydrogen bonds and other weak non-covalent interactions.

Table 1: Plausible Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Amine (N-H) | Sulfonyl (O=S) | Primary organizing force |

| Weak Hydrogen Bond | Benzyl/Methyl (C-H) | Sulfonyl (O=S) | Secondary stabilization |

| C-H···π Interaction | Benzyl/Methyl (C-H) | Benzene Ring (π system) | Contributes to packing efficiency |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. nih.gov For a molecule like this compound, the Hirshfeld surface, mapped with properties like dnorm, would highlight the regions involved in significant intermolecular contacts.

The analysis typically generates two-dimensional "fingerprint plots," which summarize the types and relative significance of different intermolecular interactions. nih.govresearchgate.net Based on the functional groups present, the fingerprint plot for this compound is expected to show the following key features:

H···H Contacts : These interactions, arising from van der Waals forces, typically account for the largest portion of the Hirshfeld surface area for organic molecules. nih.govnih.gov

O···H/H···O Contacts : Sharp spikes in the fingerprint plot would correspond to the strong N-H···O and weaker C-H···O hydrogen bonds, indicating these are highly directional and significant interactions. researchgate.net

C···H/H···C Contacts : These represent C-H···π interactions and other van der Waals contacts involving the aromatic and aliphatic carbon atoms. nih.govnih.gov

This analysis provides quantitative insight into how molecules pack together, confirming the importance of hydrogen bonding and van der Waals forces in the solid-state structure. mdpi.com

Elemental Analysis (CHNS-O)

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical and molecular formula of a synthesized substance. The molecular formula for this compound is C₈H₁₁NO₂S. chemsrc.comp212121.com From this, the theoretical elemental composition can be calculated.

The analysis is performed using an elemental analyzer, which combusts the sample under controlled conditions and quantifies the resulting gases (e.g., CO₂, H₂O, N₂, SO₂) to determine the percentage of each element. The experimentally determined values are then compared against the calculated theoretical values to verify the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 51.87 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 6.00 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.56 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.28 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.32 |

| Total | | | | 185.27 | 100.00 |

Chromatographic Techniques for Analysis (HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify components in a mixture. For an amine-containing aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is assessed by the presence of a single, sharp peak at a characteristic retention time. reddit.com

Table 3: Representative RP-HPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or Methanol/Water), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength where the benzene ring absorbs, typically around 210-254 nm. sielc.com |

| Injection Volume | 10 µL |

| Column Temperature | 25-40 °C |

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective method used to monitor reaction progress, identify compounds, and determine purity. magritek.com A small amount of the sample is spotted onto a stationary phase (typically silica (B1680970) gel on a glass or aluminum plate), and the plate is developed in a sealed chamber with a suitable solvent system (mobile phase). biotech-asia.org The separation occurs based on the compound's affinity for the stationary versus the mobile phase. Due to the presence of the polar amine and sulfonyl groups, this compound is expected to be a moderately polar compound. Its position on the TLC plate is quantified by the retention factor (Rf) value. Visualization is typically achieved under UV light, which the aromatic ring absorbs. nih.gov

Table 4: Example TLC Systems for this compound Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Expected Rf |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Dichloromethane (B109758) : Methanol (95:5) | UV light (254 nm) | 0.3 - 0.5 |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate : Hexane (1:1) | UV light (254 nm) | 0.4 - 0.6 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It has been widely applied to study various chemical systems, offering insights into molecular geometry, reactivity, and spectroscopic characteristics. mdpi.comnih.gov

Geometry Optimization and Electronic Structure

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.comcp2k.org For compounds like 2-(Methylsulfonyl)benzylamine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine the optimized molecular geometry. mdpi.com This process provides crucial information on bond lengths, bond angles, and dihedral angles. The reliability of these theoretical calculations is often validated by comparing the results with experimental data, such as that obtained from X-ray diffraction, to ensure a comprehensive understanding of the molecule's ground state geometry. mdpi.com

The electronic structure of a molecule describes the distribution and energy of its electrons. DFT calculations provide a detailed picture of this structure, which is essential for understanding the molecule's chemical behavior. researchgate.net The electronic properties derived from these calculations, such as charge distribution and dipole moment, are critical for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Sulfonyl-Containing Structure

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.77 | O-S-O |

| S=O | 1.43 | C-S-O |

| C-N | 1.47 | C-C-N |

| C-C (aromatic) | 1.39 | C-C-C (aromatic) |

| C-H | 1.09 | H-C-H |

| Note: These are representative values for a molecule containing a methylsulfonyl group attached to a benzene (B151609) ring and may not be the exact calculated values for this compound. Actual values would be obtained from a specific DFT calculation. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. malayajournal.orgajchem-a.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. malayajournal.org

FMO analysis, performed using the results of DFT calculations, helps to characterize the electron-donating and accepting potential of a molecule, providing insights into its reactivity in various chemical reactions. researchgate.net The energies of the HOMO and LUMO are used to calculate global reactivity descriptors, which further quantify the molecule's chemical behavior. mdpi.com

Table 2: Representative FMO Data from DFT Calculations

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Gap | 5.5 |

| Note: These are example values and the actual HOMO, LUMO, and gap energies for this compound would be determined from a specific DFT calculation. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acs.orgfaccts.de It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as bonds, lone pairs, and core orbitals. faccts.de

NBO analysis is particularly useful for understanding the nature of bonding in complex molecules. For instance, in sulfonyl-containing compounds, it has been used to investigate the electronic structure of the sulfonyl group, revealing highly polarized bonding and the importance of hyperconjugative interactions. researchgate.net The analysis can quantify the stabilization energies associated with electron delocalization from donor (filled) orbitals to acceptor (empty) orbitals, providing a deeper understanding of intramolecular interactions. mdpi.com

Prediction of Spectroscopic Data

DFT calculations are also a valuable tool for predicting various spectroscopic properties of molecules, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. researchgate.netutm.my By calculating the harmonic vibrational frequencies, theoretical FT-IR and Raman spectra can be generated. nih.gov These predicted spectra can then be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax). mdpi.com Comparing the predicted UV-Vis spectrum with the experimental one can help to understand the electronic transitions occurring within the molecule. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov

Ligand-Target Interactions

Molecular docking studies provide detailed information about the interactions between a ligand, such as a derivative of this compound, and the active site of a target protein. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comrsc.org By identifying the key amino acid residues in the active site that interact with the ligand, researchers can gain insights into the mechanism of action and the factors contributing to binding affinity. mdpi.comacs.org

For example, in studies of monoamine oxidase B (MAO-B) inhibitors, molecular docking has been used to elucidate the binding modes of benzylamine (B48309) derivatives within the enzyme's catalytic site. nih.govresearchgate.net These studies can reveal crucial interactions with key residues and the co-factor FAD, helping to explain the observed inhibitory activity. researchgate.net The results of docking studies are often visualized to show the three-dimensional orientation of the ligand within the binding pocket, providing a clear picture of the ligand-target complex. researchgate.net

Enzyme Active Site Binding Analysis

Computational docking and molecular dynamics simulations have been instrumental in analyzing how benzylamine derivatives, particularly those containing sulfonyl groups, bind to the active sites of various enzymes. These studies reveal the specific interactions that govern molecular recognition and inhibition.

In studies of cyclooxygenase-2 (COX-2) inhibitors, derivatives incorporating both benzyl (B1604629) and methylsulfonyl moieties have been analyzed. brieflands.com Docking simulations for compounds like N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline show that the methylsulfonyl group is oriented to form hydrogen bonds with key residues such as Arginine (Arg513) in the enzyme's active site. brieflands.com The benzyl portion of the molecule typically occupies a lipophilic (hydrophobic) pocket, making favorable contacts with nonpolar residues like Tryptophan (Trp387), Tyrosine (Tyr385), and Valine (Val349). brieflands.com

Similarly, computational analyses of benzylamine-based ligands targeting Complement Factor D, a serine protease, have shown that the fundamental benzylamine structure is a privileged motif for binding. nih.gov In a remarkable finding, X-ray crystallography confirmed computational predictions that the basic amine of a benzylamine ligand can flip its orientation within the active site to form a direct salt bridge with the carboxylate group of Aspartic acid (Asp189) at the base of the S1 pocket. nih.gov This interaction displaces a self-inhibitory loop, highlighting the critical role of the benzylamine core in modulating enzyme conformation and activity. nih.gov

Docking studies of benzylamine-sulfonamide derivatives as inhibitors of human monoamine oxidase B (hMAO-B) further underscore the importance of these functional groups. researchgate.netresearchgate.net The three-dimensional binding pose of potent inhibitors within the hMAO-B active site reveals critical interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding amino acid residues. researchgate.netresearchgate.net The benzylamine portion positions itself within the active site cavity, while the sulfonamide group engages in specific hydrogen bonding, contributing to the compound's inhibitory potency and selectivity. researchgate.net

| Enzyme Target | Key Interacting Residues | Type of Interaction | Relevant Moiety | Source |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg513 | Hydrogen Bonding | Methylsulfonyl Group | brieflands.com |

| Cyclooxygenase-2 (COX-2) | Trp387, Tyr385, Val349 | Hydrophobic Interaction | Phenyl/Benzyl Group | brieflands.com |

| Complement Factor D | Asp189 | Salt Bridge / Ionic Interaction | Benzylamine NH2 Group | nih.gov |

| Monoamine Oxidase B (MAO-B) | FAD Cofactor, Tyr398, Tyr435 | Hydrophobic & π-π Stacking | Benzylamine Group | researchgate.netresearchgate.net |

Mechanistic Insights from Computational Studies

Theoretical calculations, particularly using Density Functional Theory (DFT), have provided profound mechanistic insights into reactions involving structures related to this compound. These studies map out reaction pathways, identify key intermediates, and characterize transition states.

C-H Activation Mechanisms

The activation of carbon-hydrogen (C-H) bonds is a foundational transformation in organic chemistry, and computational studies have been key to understanding its mechanisms. For aromatic compounds, a prevalent mechanism involving transition-metal catalysts is the Concerted Metalation-Deprotonation (CMD) pathway. pkusz.edu.cnscielo.br In this process, the C-H bond cleavage occurs in a single step involving both the metal center and a basic ligand, often a carboxylate. scielo.brle.ac.uk

Computational investigations into palladium-catalyzed C-H olefination using a nitrile-containing directing group show that the C-H activation step is typically the rate- and regioselectivity-determining step of the entire catalytic cycle. pkusz.edu.cn DFT studies have explored various potential catalytic species, including monomeric, dimeric, and heterodimeric metal complexes. pkusz.edu.cn For the olefination of toluene (B28343) derivatives, computations indicated that a Pd-Ag heterodimeric complex provides the lowest energy pathway for meta-C-H activation. pkusz.edu.cn The nitrile directing group coordinates to the silver (Ag) atom, while the palladium (Pd) is positioned near the meta-C-H bond, leading to high regioselectivity. pkusz.edu.cn Alternative pathways, such as those involving a dimeric Pd₂(OAc)₄ catalyst, were also found to favor meta activation but with higher energy barriers. pkusz.edu.cn

Transition State Analysis

The analysis of transition states is a cornerstone of mechanistic computational chemistry, providing the energy barriers that govern reaction rates. According to transition state theory, the rate of a reaction is exponentially dependent on the free energy of the highest-energy transition state along the reaction coordinate. chemrxiv.org

In the aforementioned palladium-catalyzed C-H activation, DFT calculations were used to locate and characterize the geometries and energies of the transition states for activation at different positions on the aromatic ring. pkusz.edu.cn The study revealed that the activation free energy for the desired meta position was significantly lower than for the ortho or para positions, explaining the experimentally observed selectivity. pkusz.edu.cn Structural and distortion energy analysis of these transition states can reveal the subtle geometric and electronic factors that control reaction outcomes. pkusz.edu.cn

| Transition State | Reaction Type | Calculated Activation Free Energy (kcal/mol) | Catalytic System | Source |

|---|---|---|---|---|

| meta_TS1_c | meta-C-H Activation | 24.8 | Pd-Ag Heterodimer | pkusz.edu.cn |

| ortho_TS1_c | ortho-C-H Activation | 27.8 | Pd-Ag Heterodimer | pkusz.edu.cn |

| para_TS1_c | para-C-H Activation | 28.3 | Pd-Ag Heterodimer | pkusz.edu.cn |

Structure-Reactivity Relationship Predictions

Computational chemistry offers powerful tools for predicting how modifications to a molecule's structure will influence its chemical reactivity. nih.gov These structure-reactivity relationships are crucial for designing more effective catalysts, inhibitors, or functional molecules.

One effective approach involves correlating experimentally measured reaction rates with computationally derived activation energies. soton.ac.uk For instance, studies on the reactivity of 2-sulfonylpyrimidines with thiols have shown a strong linear correlation between the experimental free energy of activation (ΔΔG‡exp) and the values calculated using DFT (ΔΔG‡calc). soton.ac.uk This demonstrates that computational models can accurately capture the electronic effects of different substituents on the pyrimidine (B1678525) ring, thereby predicting their impact on reactivity. soton.ac.uk

Furthermore, computational programs are widely used to predict physicochemical properties like lipophilicity (logD) and acidity (pKa), which are inherently linked to reactivity and biological activity. upenn.edu While these predictions are often reliable, studies comparing calculated and experimental values for a series of isosteres have shown that significant discrepancies can arise for certain structural classes, such as vinylogous acids. upenn.edu This highlights the importance of exercising caution and seeking experimental validation when relying on predictive models for novel scaffolds. upenn.edu Modern approaches now also leverage machine learning and deep learning, trained on large datasets of known reactions, to create robust models that can rapidly and accurately predict chemical reactivity, streamlining the discovery process. nih.gov

Biological Activities and Biomedical Research Applications

Enzyme Inhibition Studies

Research has extensively explored derivatives of 2-(Methylsulfonyl)benzylamine as potent and selective enzyme inhibitors. The introduction of the methylsulfonyl group and the benzylamine (B48309) moiety into various molecular frameworks has led to the discovery of compounds with significant inhibitory activity against several key enzyme targets.

Monoamine Oxidase B (MAO-B) Inhibition

The benzylamine structure is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative conditions like Parkinson's disease. nih.gov Consequently, derivatives of benzylamine, particularly those incorporating a sulfonamide group, have been a major focus of research for developing selective MAO-B inhibitors. nih.gov These inhibitors are clinically used to manage symptoms of Parkinson's and Alzheimer's diseases. nih.gov

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For novel benzylamine-sulfonamide derivatives, which are structurally related to this compound, kinetic analysis is often performed using Lineweaver-Burk plots. nih.govresearchgate.net This method involves measuring the reaction velocity at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. nih.govresearchgate.netresearchgate.net By plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]), researchers can determine the type of inhibition and calculate the inhibition constant (Kᵢ). nih.govresearchgate.netnih.gov For instance, in the study of potent benzylamine-sulfonamide derivatives, Lineweaver-Burk plots showed intersecting lines on the y-axis, a characteristic feature that helps in elucidating the inhibition mechanism. researchgate.netnih.gov Secondary plots, where the slopes from the Lineweaver-Burk plots are plotted against the inhibitor concentration, are then used to determine the steady-state inhibition constant (Kᵢ). researchgate.netresearchgate.net

Table 1: Kinetic Parameters of MAO-B Inhibition by Benzylamine Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Nature of Inhibition |

| Compound 4i | hMAO-B | 0.041 ± 0.001 | 0.036 | Non-Competitive |

| Compound 4t | hMAO-B | 0.065 ± 0.002 | 0.055 | Non-Competitive |

Data sourced from studies on benzylamine-sulfonamide derivatives. nih.govresearchgate.net

The analysis of Lineweaver-Burk plots for certain benzylamine-sulfonamide derivatives revealed a non-competitive nature of inhibition against human MAO-B (hMAO-B). nih.govresearchgate.net In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting the enzyme's turnover number (Vmax) but not its substrate binding affinity (Km). This is visually represented in the Lineweaver-Burk plot where the lines intersect on the x-axis but have different y-intercepts. The determination that these potent compounds act as non-competitive inhibitors provides valuable insight into their interaction with the MAO-B enzyme. nih.govresearchgate.net

Cyclooxygenase (COX) Inhibition, especially COX-2

The methylsulfonylphenyl moiety is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an enzyme that becomes more abundant during inflammation and is a key target for anti-inflammatory drugs. nih.gov The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Derivatives containing the methylsulfonylbenzyl group have been designed and evaluated as selective COX-2 inhibitors. For example, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives were synthesized and showed selective inhibitory activity against COX-2. nih.gov Docking studies revealed that the methylsulfonyl group in these compounds occupies the same region as the sulfonamide group of Celecoxib, a known selective COX-2 inhibitor, allowing for crucial hydrogen bonding interactions within the enzyme's active site. nih.gov One compound from this series, compound 5b, emerged as a potent inhibitor with an IC₅₀ of 0.71 µM and a high selectivity index of 115 for COX-2. nih.gov Other research has focused on 2-(4-methylsulfonylphenyl)pyrimidine structures, further highlighting the importance of the methylsulfonylphenyl group for potent COX-2 inhibition. nih.gov

Table 2: COX-2 Inhibition by Compounds Containing a Methylsulfonylphenyl Moiety

| Compound Class | Example Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (COX-1/COX-2) |

| Imidazole (B134444) Derivatives | Compound 5b | COX-2 | 710 | 115 |

| Pyrimidine (B1678525) Derivatives | Compound 17 | COX-2 | 1-5 | >200 |

| Pyrimidine Derivatives | Compound 25 | COX-2 | 3-4 | >250 |

Data sourced from studies on various derivatives containing the methylsulfonylphenyl pharmacophore. nih.govnih.gov

Inhibition of Other Metabolic Enzymes

The structural motifs of this compound have been incorporated into inhibitors of other metabolic enzymes beyond MAO-B and COX. One such class of enzymes is the lysyl oxidases (LOX and LOXL2), which are involved in extracellular matrix maturation and have been implicated in cancer progression. nih.gov

Research into 2-aminomethylene-5-sulfonylthiazole compounds has identified potent dual inhibitors of LOX and LOXL2. nih.gov These inhibitors feature a phenylsulfonyl group, and structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule are well-tolerated. For instance, varying the methylsulfonyl group to an ethyl or isopropyl sulfonyl group maintained activity, although larger substituents were detrimental. sci-hub.se The inhibition was found to be time-dependent, suggesting a strong interaction with the enzyme. nih.govsci-hub.se

Kinases and Proteases

The versatility of the methylsulfonylbenzylamine scaffold extends to the inhibition of kinases and proteases, which are critical targets in cancer and other diseases.

Kinase Inhibition: Several kinase inhibitors incorporate the (methylsulfonyl)benzylamino structure.

Focal Adhesion Kinase (FAK): A compound identified as 6-(4-(3-(methylsulfonyl)benzylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-3,4-dihydroquinolin-2(1H)-one has been studied as a FAK inhibitor. nih.govnih.gov FAK is a tyrosine kinase that plays a role in cell proliferation, survival, and migration, and is overexpressed in various cancers. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): In the development of 2-aminopyrido[3,4-d]pyrimidines as kinase inhibitors, benzylamine was used as a reagent to displace a sulfone group, leading to compounds with nanomolar IC₅₀ values against CDK2. rsc.org

Janus Kinase 1 (JAK1): A patent has been filed for (E)-2-(benzylamino)-N-(3-(methylsulfonyl)allyl)-benzamide derivatives as potential JAK1 inhibitors for treating inflammatory and autoimmune diseases. wipo.int

Protease Inhibition: The benzylamino group has also been utilized in the design of protease inhibitors.

HIV Protease: Substituted aminophenylsulfonamide compounds containing a benzylamino moiety have been investigated as inhibitors of HIV protease, an essential enzyme for viral replication. epo.org

Serine Proteases: While direct examples involving this compound are less common, the general scaffold of benzylamine has been used in the development of inhibitors for trypsin-like serine proteases, such as tryptase. uq.edu.au

Receptor Interaction Studies

Vanilloid Receptor 1 (VR1) Modulation

Scientific literature from the conducted searches does not provide direct evidence on the interaction of the specific compound this compound with the Vanilloid Receptor 1 (TRPV1). While related structures containing methylsulfonylamino or benzylamine moieties have been investigated as TRPV1 antagonists, the direct modulatory activity of this compound itself is not characterized. nih.govresearchgate.netnih.govnih.gov

There is no available research data detailing specific agonistic or antagonistic activities of this compound on the VR1 receptor. The activation of the TRPV1 channel is a critical area of study for pain and inflammation, with various antagonists being developed to block its function. caymanchem.comabcam.comtocris.comxiahepublishing.com However, the role of this compound in this context has not been reported.

The Vanilloid Receptor 1 is a non-selective cation channel, and its activation typically leads to an influx of calcium ions (Ca²⁺). xiahepublishing.comuniprot.orgmdpi.com This Ca²⁺ influx is a key step in sensory neuron signaling. nih.govfrontiersin.org As there is no data on whether this compound can activate or inhibit the VR1 receptor, its specific influence on calcium ion influx through this channel remains uncharacterized.

Antimicrobial Activities

The 2-(methylsulfonyl)benzyl moiety has been incorporated into novel chemical structures to assess their antimicrobial properties.

Antibacterial Efficacy

Derivatives containing the 2-(methylsulfonyl)benzyl group have been synthesized and evaluated for their antibacterial activity against various bacterial strains. rsc.org

In a study focused on a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives, the compound N²-Isopropyl-N⁴-(2-(methylsulfonyl)benzyl)quinazoline-2,4-diamine was tested for its antibacterial efficacy. rsc.org This derivative incorporates the this compound structure. The study determined its Minimum Inhibitory Concentration (MIC) against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. rsc.org

The MIC for this derivative against E. coli was found to be 125.0 µg/mL, while against S. aureus it was 62.5 µg/mL. rsc.org Although this specific derivative was less potent than other compounds in the same study, these findings indicate that the inclusion of the 2-(methylsulfonyl)benzyl group can result in molecules with measurable antibacterial activity. rsc.org The study also screened the most potent compounds from the series against a strain of methicillin-resistant S. aureus (MRSA), though specific data for the 2-(methylsulfonyl)benzyl derivative was not highlighted in this context. rsc.org

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| N²-Isopropyl-N⁴-(2-(methylsulfonyl)benzyl)quinazoline-2,4-diamine | Escherichia coli | 125.0 | rsc.org |

| Staphylococcus aureus | 62.5 | rsc.org |

Minimum Inhibitory Concentration (MIC) Assays

Minimum Inhibitory Concentration (MIC) assays are crucial in determining the antimicrobial potency of a compound. In the context of derivatives of this compound, these assays have been employed to quantify their antibacterial activity.

A study investigating a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which includes structures containing the this compound moiety, utilized MIC assays to evaluate their effectiveness against various bacterial strains. rsc.org The active compounds identified through initial screening were further tested to determine their MIC values against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. rsc.orgrsc.org